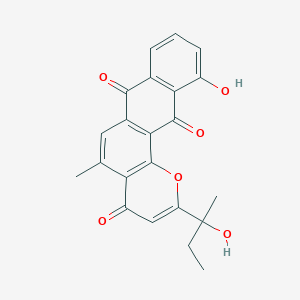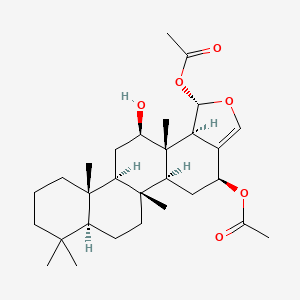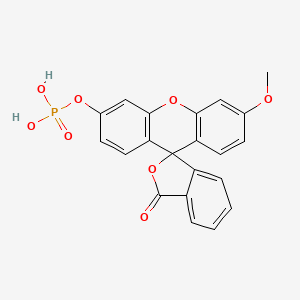
3-O-methylfluorescein phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-methylfluorescein phosphate is a chemical compound used primarily in biochemical research. It is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly useful in the fluorimetric determination of phosphatase activity, making it valuable in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-methylfluorescein phosphate typically involves the methylation of fluorescein followed by phosphorylation. The reaction conditions often require the use of methylating agents such as methyl iodide or dimethyl sulfate, and phosphorylation agents like phosphorus oxychloride or phosphoric acid. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same methylation and phosphorylation steps, but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-O-methylfluorescein phosphate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by phosphatases, leading to the removal of the phosphate group.
Oxidation and Reduction: These reactions can alter the fluorescence properties of the compound.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphatases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .
Major Products Formed
The major products formed from these reactions include fluorescein derivatives and various phosphorylated compounds. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
3-O-methylfluorescein phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays.
Biology: The compound is employed in the study of enzyme kinetics, particularly phosphatases.
Medicine: It is used in diagnostic assays to detect phosphatase activity in biological samples.
Industry: The compound is used in the development of fluorescent dyes and markers for various industrial applications
Wirkmechanismus
The mechanism of action of 3-O-methylfluorescein phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the removal of the phosphate group, resulting in the formation of 3-O-methylfluorescein. This reaction is accompanied by a change in fluorescence, which can be measured to determine the activity of the phosphatase. The molecular targets include various phosphatases, and the pathways involved are related to phosphate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: The parent compound, widely used as a fluorescent dye.
3-O-methylfluorescein: A derivative without the phosphate group, used in similar applications.
Fluorescein diacetate: Another derivative used in cell viability assays.
Uniqueness
3-O-methylfluorescein phosphate is unique due to its specific application in phosphatase assays. The presence of the phosphate group allows it to be selectively hydrolyzed by phosphatases, making it a valuable tool in enzyme kinetics studies. Its fluorescence properties also make it suitable for various analytical applications .
Eigenschaften
Molekularformel |
C21H15O8P |
|---|---|
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |
InChI |
InChI=1S/C21H15O8P/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21/h2-11H,1H3,(H2,23,24,25) |
InChI-Schlüssel |
QWBZNOKUBXSLRE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |
Synonyme |
3-O-methylfluorescein phosphate 3-O-MFP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


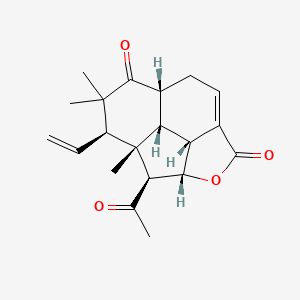
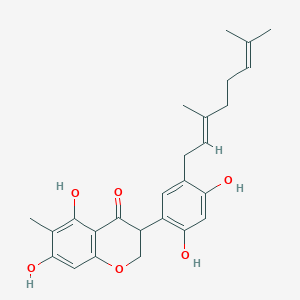
![(1S,12S)-23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene](/img/structure/B1258785.png)
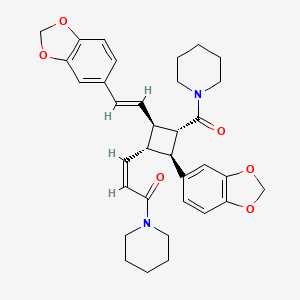
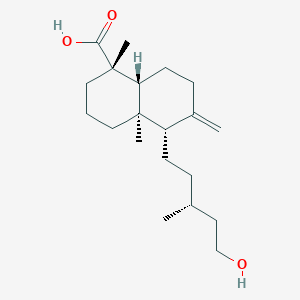
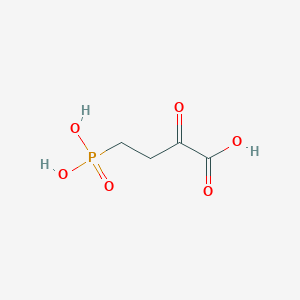
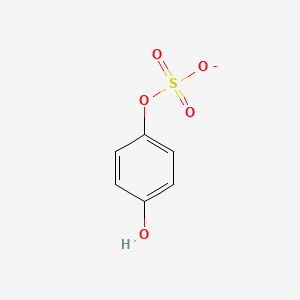
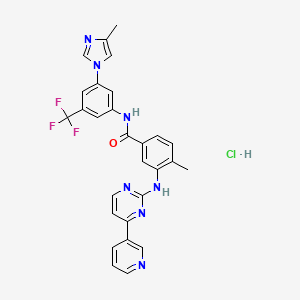
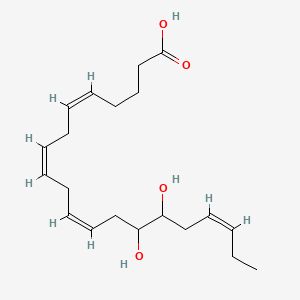
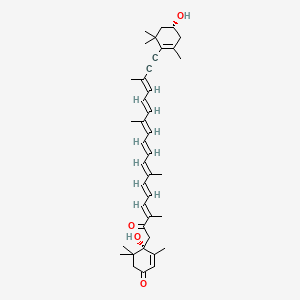
![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1258803.png)
